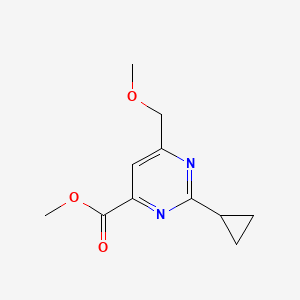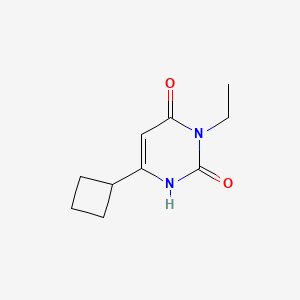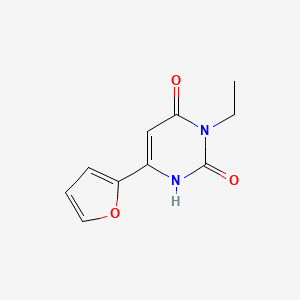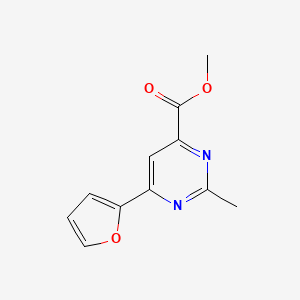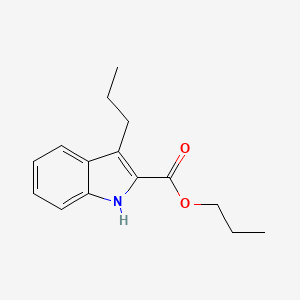
Propyl 3-propyl-1H-indole-2-carboxylate
Overview
Description
Propyl 3-propyl-1H-indole-2-carboxylate is an organic compound belonging to the family of indole carboxylates. It is a colorless solid that has a pungent odor and is soluble in organic solvents. It has been used as a starting material in the synthesis of a variety of compounds, and has been investigated for its biological activity.
Mechanism of Action
The mechanism of action of propyl 3-propyl-1H-indole-2-carboxylate is not well understood. It is believed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. It may also act as an antagonist at certain receptors, such as the serotonin 5-HT2A receptor. Furthermore, it may act as an agonist of certain receptors, such as the cannabinoid CB1 receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to possess antinociceptive activity in animal models, indicating that it may have potential analgesic effects. In addition, it has been shown to possess anti-inflammatory activity in animal models, indicating that it may have potential anti-inflammatory effects. Furthermore, it has been shown to possess antioxidant activity in cell culture studies, indicating that it may have potential antioxidant effects.
Advantages and Limitations for Lab Experiments
Propyl 3-propyl-1H-indole-2-carboxylate has several advantages and limitations for use in laboratory experiments. One of the major advantages of using this compound is its availability. It is relatively easy to obtain and can be synthesized using a variety of methods. Furthermore, it is relatively stable and can be used in a variety of experiments. However, there are some limitations to its use. It can be toxic at high doses and may cause irritation when inhaled or ingested. In addition, it can be difficult to work with due to its pungent odor.
Future Directions
Propyl 3-propyl-1H-indole-2-carboxylate has potential for a variety of future directions. One potential direction is the development of new pharmaceuticals based on this compound. It has already been investigated for its potential use as a pharmaceutical intermediate, and further research could lead to the development of new drugs. In addition, it could be used in the development of new insecticides and other agricultural products. Furthermore, it could be used in the development of new materials, such as polymers and coatings. Finally, it could be used in the development of new diagnostic tests and treatments for various diseases.
Scientific Research Applications
Propyl 3-propyl-1H-indole-2-carboxylate has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including indole-3-carboxamides, indole-3-carboxylic acids, and indole-3-carboxylic acid derivatives. It has also been investigated for its potential use as an insecticide, as well as for its potential biological activity. In addition, it has been studied for its potential use as a pharmaceutical intermediate.
properties
IUPAC Name |
propyl 3-propyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-7-12-11-8-5-6-9-13(11)16-14(12)15(17)18-10-4-2/h5-6,8-9,16H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYPHVUTHNFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=CC=CC=C21)C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484338.png)
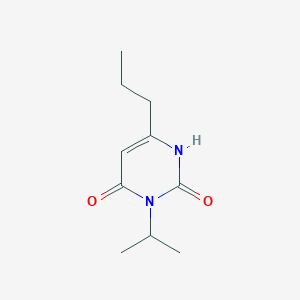
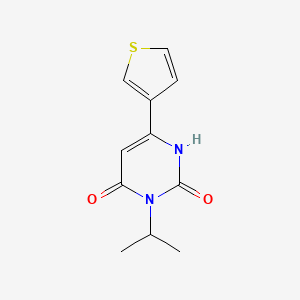

![Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484344.png)
